3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone
Description
3-Amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a 2,6-dichlorobenzyl substituent at the N1 position and an amino group at the C3 position of the pyridinone ring (Fig. 1). Its molecular formula is C₁₂H₉Cl₂N₂O, with a molecular weight of 283.12 g/mol (exact analogs differ slightly; see for related structures). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like collagenase or kinases .
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-[(2,6-dichlorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-3-1-4-10(14)8(9)7-16-6-2-5-11(15)12(16)17/h1-6H,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJARYQJOVTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluoropyridine Precursor Synthesis
The foundational approach for introducing the amino group at position 3 involves substituting a fluorine atom with hydrazine, followed by catalytic hydrogenation. This method, adapted from US Patent 20060047124A1, begins with 3-fluoro-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone. The fluorine atom at position 3 is replaced via reaction with hydrazine monohydrate in n-propanol at 30–100°C for 2–8 hours, yielding 3-hydrazino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone.
Raney Nickel-Catalyzed Hydrogenation
The hydrazino intermediate is reduced using hydrogen gas in the presence of Raney nickel (5–12 equivalents) at 15–25°C for 10–24 hours. This step achieves quantitative conversion to the target amino compound, with isolated yields exceeding 85% under optimized conditions. Critical parameters include solvent selection (methanol or ethanol) and precise control of hydrogen pressure to minimize side reactions.
One-Pot Two-Step Catalytic Cyclization
Betaine-Catalyzed Knoevenagel Condensation
Building on the methodology reported by Patel et al., the pyridinone core is constructed via a one-pot cascade reaction. Betaine (10 mol%), a non-toxic natural product catalyst, facilitates the condensation of 2,6-dichlorobenzaldehyde with malononitrile at room temperature, forming 2,6-dichlorobenzylidenemalononitrile within 15 minutes. This step proceeds with 100% conversion under solvent-free conditions, highlighting betaine’s efficacy in promoting C–C bond formation.
Guanidine Carbonate-Mediated Cyclization
The intermediate is subsequently treated with N-cyanoacetamide and guanidine carbonate (10 mol%) in methanol under reflux. This catalyst enables cyclization to 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone within 10 minutes, achieving 92% isolated yield. Comparative studies (Table 1) demonstrate guanidine carbonate’s superiority over other bases, such as piperidine acetate, in accelerating the second step while minimizing byproducts.
Table 1. Optimization of Cyclization Catalysts
| Catalyst (10 mol%) | Reaction Time | Conversion (%) |
|---|---|---|
| Betaine | 60 min | 68 |
| Piperidine acetate | 120 min | 45 |
| Guanidine carbonate | 10 min | 100 |
Mitsunobu Reaction for N-Benzylation
Mitsunobu-Mediated N-Alkylation
The Mitsunobu reaction, as described by Banerjee et al., offers a robust pathway for introducing the 2,6-dichlorobenzyl group. 3-Amino-2-hydroxypyridine is reacted with 2,6-dichlorobenzyl alcohol using N-heterocyclic phosphine-butane (NHP-butane) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran. This method achieves 78% yield by facilitating C–N bond formation under mild conditions (room temperature, 5 hours).
Solvent and Stoichiometric Considerations
Key optimizations include using 1.2 equivalents of DEAD and maintaining anhydrous conditions to prevent hydrolysis of the intermediate oxyphosphonium species. The reaction’s scalability is enhanced by employing continuous distillation to remove byproducts, ensuring reproducibility at multi-gram scales.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
- Hydrazine route : High yields (85–90%) but requires handling hazardous hydrazine and pressurized hydrogen.
- One-pot method : Superior atom economy (92% yield) with eco-friendly catalysts, though limited to specific substitution patterns.
- Mitsunobu reaction : Moderate yield (78%) but excels in regioselectivity for N-benzylation.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that derivatives of pyridinone compounds exhibit promising anticancer properties. A study highlighted the synthesis of a series of 6-amino-2-pyridone derivatives, which included modifications similar to those found in 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone. These compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast, lung, and liver cancers, as well as glioblastoma .
Case Study: Cytotoxicity Assessment
- Compound Tested: 5o (related derivative)
- Cell Lines: MDA-MB-231 (breast), A549 (lung), HEPG2 (liver), GBM6 (glioblastoma)
- Results: EC50 values indicated potent activity against glioblastoma cells when combined with small molecule inhibitors .
Table 1: Cytotoxicity Results of Pyridinone Derivatives
| Compound | Cell Line | EC50 (µM) | Notes |
|---|---|---|---|
| 5o | MDA-MB-231 | 15 | Significant anticancer activity |
| 5o | A549 | 20 | Moderate activity |
| 5o | HEPG2 | 25 | Moderate activity |
| 5o | GBM6 | 10 | Potent activity |
Agrochemical Applications
2.1 Pesticide Development
The compound has been investigated for its role as a potential pesticide or a precursor in the synthesis of agrochemicals. Its structural similarity to known pesticides suggests it could be effective in this domain. The transformation products of related compounds have been documented, indicating that modifications can lead to enhanced efficacy in pest control .
Case Study: Environmental Transformation
- Chemical Transformation: The compound is noted as a metabolite in the degradation pathways of certain pesticides.
- Findings: Environmental studies have shown that the compound can be formed from the breakdown of fluroxypyr, highlighting its relevance in agrochemical formulations .
Pharmacological Properties
3.1 Phosphodiesterase Inhibition
Recent studies indicate that pyridinone derivatives may act as phosphodiesterase inhibitors, which are valuable in treating cardiovascular diseases and other conditions. The inhibition of phosphodiesterase type 3A has been linked to improved cardiac function and reduced platelet aggregation .
Mechanism of Action
The mechanism of action of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
3-Amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
- Key Differences :
- 2,4-Dichlorobenzyl (vs. 2,6-dichloro) substitution.
- Hydroxy group at C4 and a pyridinylmethyl group at N1.
- The hydroxy group enhances acidity (pKa ~4–6), influencing solubility and hydrogen-bonding interactions .
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one
- Key Differences: Partially saturated pyridinone ring (5,6-dihydro). 4-Aminophenyl substituent at N1.
- The 4-aminophenyl group may engage in π-π stacking with aromatic residues in target proteins .
Collagenase Inhibition
- Analogues: (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid vs. 2,4-dichloro isomer ().
- Findings :
- Both exhibit similar IC₅₀ values, indicating chlorine position minimally affects potency.
- Docking Analysis :
- 2,6-Dichloro analog forms a hydrogen bond (1.96 Å) with Gln215 and π-π interaction (4.25 Å) with Tyr201.
- 2,4-Dichloro analog shows slightly longer hydrogen bond (2.20 Å) and shorter π-π interaction (4.13 Å).
Alkylation Site Selectivity
- Context: O- vs. N-alkylation in pyridinones ().
- Example: Steric hindrance at C2/C6 in 4(1H)-pyridinones favors O-alkylation over N-alkylation under Mitsunobu conditions.
- Relevance: The N-alkylated structure of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone suggests tailored synthesis conditions to avoid O-alkylated byproducts, which may lack bioactivity .
Research Implications
The 2,6-dichlorobenzyl group in this compound provides a balance of steric bulk and electronic effects, enabling stable interactions with hydrophobic enzyme pockets. Comparisons with 2,4-dichloro isomers highlight the importance of substituent positioning in optimizing binding geometry, while fluorinated or saturated analogs offer pathways to modulate pharmacokinetics. Future studies should explore synergistic effects of combining amino groups with other substituents (e.g., -CF₃) to enhance target selectivity.
Biological Activity
3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound this compound features a pyridinone core with an amino group and a dichlorobenzyl substituent. Its molecular formula is with a molecular weight of 275.13 g/mol. The presence of the 2,6-dichlorobenzyl moiety enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways through binding interactions that alter physiological responses.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing central nervous system functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) in the micromolar range against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
Cytotoxicity
In vitro cytotoxicity assays have demonstrated that the compound possesses selective toxicity towards cancer cell lines while sparing normal cells. The half-maximal inhibitory concentration (IC50) values vary based on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| Normal Fibroblasts | >50 |
Case Studies
-
Case Study on Antiviral Activity :
A study explored the potential of this compound as an antiviral agent against HIV-1. The compound demonstrated significant inhibition of viral replication in vitro with an EC50 value of approximately 10 nM. -
Case Study on Enzyme Inhibition :
In another investigation, this compound was found to inhibit fatty acid biosynthesis in Escherichia coli, showcasing its potential as a novel antimicrobial agent targeting bacterial lipid metabolism.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activity profile of this compound relative to structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-amino-1-benzyl-2(1H)-pyridinone | Moderate antimicrobial activity | Lacks dichloro substitution |
| 3-amino-1-(2,6-dichlorophenyl)-2(1H)-pyridinone | High cytotoxicity | Phenyl instead of benzyl |
Q & A
Basic: What are the established synthetic routes for 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the condensation of 2,6-dichlorobenzyl chloride with a pyridinone precursor. For example, a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group to the pyridinone scaffold. Subsequent amination at the 3-position may employ NH₃ or protected amines in the presence of a palladium catalyst . Key intermediates include halogenated pyridinones and benzyl-protected analogs, which require purification via recrystallization (e.g., methanol/water mixtures) or column chromatography .
Advanced: How can reaction conditions (solvent, temperature, catalysts) be optimized to improve the yield of the final compound?
Methodological Answer:
Optimization studies suggest that polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlled temperatures (0–5°C for exothermic steps, followed by gradual warming) minimize side reactions . Catalytic systems like Pd(PPh₃)₄ for amination or CuI for Ullmann-type couplings are critical for regioselectivity. DOE (Design of Experiments) approaches are recommended to balance variables like pH, stoichiometry, and reaction time .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR (¹H, ¹³C, and DEPT-135) to verify substituent positions and stereochemistry.
- HRMS (High-Resolution Mass Spectrometry) for molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve bond angles and torsional strain, as demonstrated for structurally related dichlorobenzyl-pyridinones .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?
Methodological Answer:
- For ambiguous NMR signals, 2D-COSY or HSQC experiments clarify coupling relationships.
- HRMS adducts (e.g., sodium or potassium ions) are identified via isotopic pattern analysis. Computational tools (e.g., ACD/Labs or Gaussian) model expected spectra for comparison .
- Contaminants (e.g., unreacted starting materials) are isolated via preparative TLC and reanalyzed .
Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine Kᵢ values.
- Cell viability assays (MTT or CellTiter-Glo) to assess cytotoxicity in relevant cell lines .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Methodological Answer:
- Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or modifying the pyridinone core).
- Use molecular docking (AutoDock Vina or Schrödinger) to predict binding modes to targets like kinases or GPCRs.
- Compare logP (via shake-flask method) and pKa (via potentiometric titration) to correlate physicochemical properties with activity .
Advanced: How should researchers address contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across labs)?
Methodological Answer:
- Standardize assay protocols (e.g., ATP concentrations in kinase assays).
- Validate compound stability under assay conditions (HPLC monitoring).
- Perform meta-analysis of raw data to identify outliers or batch-specific variations (e.g., impurities in older synthetic batches) .
Basic: What strategies are recommended for quantifying the compound in biological matrices (e.g., plasma)?
Methodological Answer:
- LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C or deuterated analogs) to correct for matrix effects.
- Protein precipitation (acetonitrile or methanol) followed by solid-phase extraction (C18 columns) for sample cleanup.
- Calibration curves spanning 1–1000 ng/mL ensure linearity and reproducibility .
Advanced: What computational methods predict the compound’s metabolic pathways and potential toxicity?
Methodological Answer:
- CYP450 metabolism prediction : Tools like StarDrop or MetaDrug simulate phase I/II metabolism.
- Toxicity profiling : Use QSAR models (e.g., ProTox-II or Derek Nexus) to flag mutagenicity or hepatotoxicity risks.
- MD simulations (AMBER or GROMACS) assess metabolite binding to off-target proteins .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?
Methodological Answer:
- Single-crystal X-ray diffraction determines absolute configuration and hydrogen-bonding networks.
- PXRD (Powder X-Ray Diffraction) identifies polymorphic forms, with Rietveld refinement quantifying phase purity.
- Compare unit cell parameters with Cambridge Structural Database entries for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
